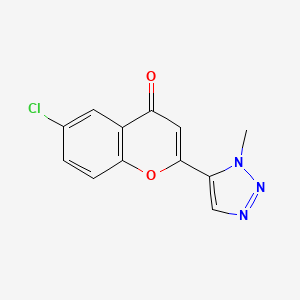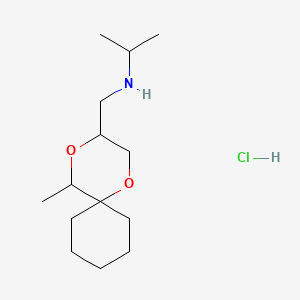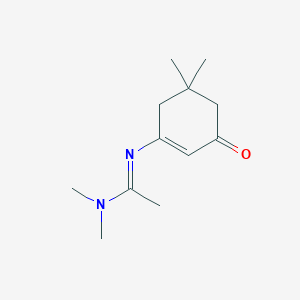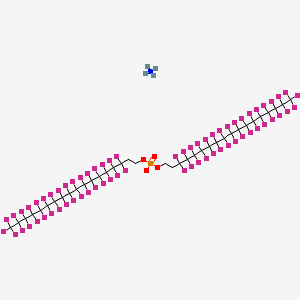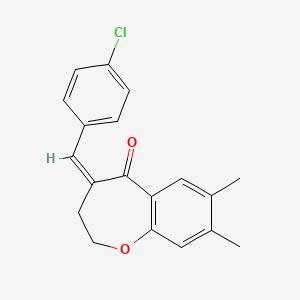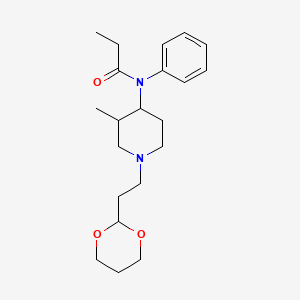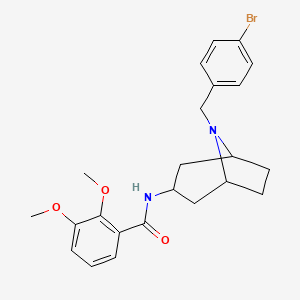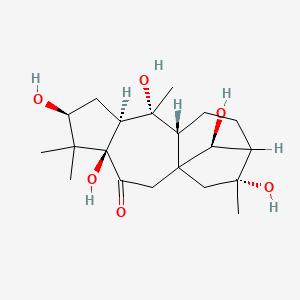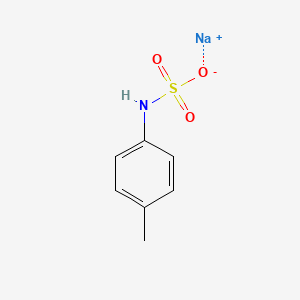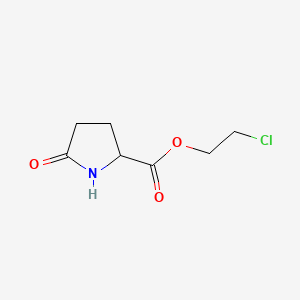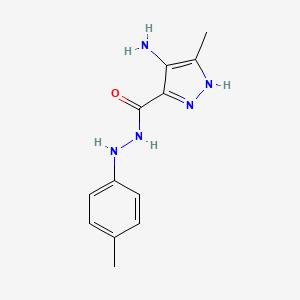
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which combines elements of imidazole, piperazine, and benzodiazepine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out at lower temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
科学的研究の応用
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Other imidazo-benzodiazepines: Compounds with similar imidazole and benzodiazepine rings but different functional groups or side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidazole, piperazine, and benzodiazepine rings, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
87081-84-3 |
|---|---|
分子式 |
C16H19N5 |
分子量 |
281.36 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-11H-imidazo[1,2-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H19N5/c1-19-8-10-20(11-9-19)16-18-14-5-3-2-4-13(14)12-15-17-6-7-21(15)16/h2-7H,8-12H2,1H3 |
InChIキー |
DRCCXAZPKYLWLT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=NC=CN42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


